An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules.[1][2][3] The introduction of a 4-nitro group and a methyl benzoate moiety via an N-alkylation strategy offers a versatile platform for the development of novel therapeutic agents.[3][4]
Introduction
Pyrazole derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[5][6] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, have fueled extensive research into their synthesis and functionalization.[3][6] The target molecule, Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, combines the biologically active 4-nitropyrazole core with a methyl benzoate group, which can serve as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, to explore structure-activity relationships (SAR) in drug discovery programs.
This document details a robust synthetic protocol for the preparation of this compound, followed by a thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Synthesis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
The synthesis of the title compound is achieved through a direct N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate. This reaction is a classic example of a nucleophilic substitution where the deprotonated pyrazole nitrogen acts as the nucleophile, displacing the bromide from the benzylic position of the methyl benzoate derivative.
Reaction Rationale
The choice of a strong base, such as sodium hydride (NaH), is crucial for the deprotonation of 4-nitro-1H-pyrazole. The electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating its removal. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the resulting pyrazolide anion and the sodium cation, thereby enhancing the nucleophilicity of the pyrazole anion. The reaction is initially conducted at a low temperature (0 °C) to control the exothermic deprotonation step and then allowed to proceed at room temperature to ensure the completion of the alkylation.
Experimental Workflow Diagram
Caption: Synthetic workflow for Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate.
Step-by-Step Experimental Protocol
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-nitro-1H-pyrazole (1.0 eq.).
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Deprotonation: Suspend the 4-nitro-1H-pyrazole in anhydrous DMF and cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clear.
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Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
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Workup: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate as a solid.
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Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
A comprehensive characterization of the synthesized compound is essential to confirm its identity, structure, and purity. The following analytical techniques are employed.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The 1H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the protons.
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Predicted Chemical Shifts (δ) in CDCl3:
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~8.5-8.7 ppm (s, 1H): Proton at the C5 position of the pyrazole ring. This proton is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen and the nitro group.
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~8.0-8.2 ppm (s, 1H): Proton at the C3 position of the pyrazole ring.
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~8.1-8.3 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the ester group.
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~7.3-7.5 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the methylene group.
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~5.5-5.7 ppm (s, 2H): Methylene protons (-CH2-) connecting the pyrazole ring and the benzene ring.
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~3.9-4.0 ppm (s, 3H): Methyl protons (-OCH3) of the ester group.
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13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
13C NMR spectroscopy provides information about the carbon skeleton of the molecule.
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Predicted Chemical Shifts (δ) in CDCl3:
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~165-167 ppm: Carbonyl carbon of the ester group.
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~140-142 ppm: Quaternary carbon of the pyrazole ring attached to the nitro group (C4).
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~138-140 ppm: Quaternary carbon of the benzene ring attached to the methylene group.
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~135-137 ppm: Carbon at the C5 position of the pyrazole ring.
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~130-132 ppm: Aromatic carbons on the benzene ring ortho to the ester group.
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~128-130 ppm: Carbon at the C3 position of the pyrazole ring.
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~127-129 ppm: Aromatic carbons on the benzene ring ortho to the methylene group.
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~130-132 ppm: Quaternary carbon of the benzene ring attached to the ester group.
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~55-57 ppm: Methylene carbon (-CH2-).
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~52-54 ppm: Methyl carbon (-OCH3) of the ester group.
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IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Characteristic Absorption Bands (cm-1):
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~1720-1730 cm-1: Strong C=O stretching vibration of the ester group.
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~1530-1550 cm-1 and ~1340-1360 cm-1: Strong asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.[7]
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~3100-3150 cm-1: C-H stretching vibrations of the aromatic and pyrazole rings.
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~2850-3000 cm-1: C-H stretching vibrations of the methylene and methyl groups.
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~1250-1300 cm-1: C-O stretching vibration of the ester group.
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MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
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Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M+): An intense peak corresponding to the molecular weight of the compound (m/z = 261).
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Key Fragments:
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Loss of the methoxy group (-OCH3) to give a fragment at m/z = 230.
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Loss of the nitro group (-NO2) to give a fragment at m/z = 215.
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Cleavage of the benzyl-pyrazole bond, leading to fragments corresponding to the 4-nitro-1H-pyrazol-1-ylmethyl cation (m/z = 126) and the methyl 4-carboxylate radical cation (m/z = 135).
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Purity Analysis
HPLC (High-Performance Liquid Chromatography)
HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) can be used. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for research purposes.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. The described N-alkylation reaction is a reliable method for the preparation of this functionalized pyrazole derivative. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, serve as a valuable reference for researchers in the field. The insights into the rationale behind the experimental choices aim to empower scientists to adapt and optimize this protocol for their specific research needs, ultimately facilitating the exploration of new chemical space in drug discovery and development.
References
-
New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]
-
Zhang, L., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]
-
Jakubczyk, D., et al. (2020). Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides. ResearchGate. [Link]
-
Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Shaaban, M. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Thomas, J., et al. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. ResearchGate. [Link]
-
Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]
-
The Journal of Organic Chemistry. (n.d.). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. ACS Publications. [Link]
-
Arctom. (n.d.). METHYL 4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOATE. Arctom. [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]


